molecular formula C9H13NO5 B11716614 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B11716614
M. Wt: 215.20 g/mol
InChI Key: CRGZSUSJUHOPJB-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate (CAS 2088570-68-5) is a chemical reagent featuring a succinimidyl ester group linked to a 3-hydroxy-2,2-dimethylpropanoate moiety. This structure makes it a valuable tool for researchers in bioconjugation and materials science. The succinimidyl ester is a well-characterized reactive group that allows for efficient acylation of primary amines, facilitating the crosslinking of biomolecules such as proteins and peptides . Concurrently, the terminal hydroxy group on the propanoate chain provides a versatile handle for further synthetic modification, enabling the creation of custom linkers or the introduction of additional functional groups for specific experimental setups. Compounds with the 2,5-dioxopyrrolidin-1-yl (N-hydroxysuccinimide ester) group are widely recognized for their role in forming stable amide bonds under mild conditions, which is crucial for preserving the structure and function of sensitive biological molecules . This reagent is particularly useful for developing novel crosslinking agents, modifying surfaces, and synthesizing polymer conjugates where a defined spacer arm with a modifiable end is desired. This product is intended for research and further manufacturing applications, such as in the development of specialized chromatographic materials or other chemical products . It is supplied for laboratory research purposes only. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3

InChI Key

CRGZSUSJUHOPJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Preparation Methods

Activation of the Carboxylic Acid Group

The carboxylic acid moiety of HPA must be activated to facilitate esterification. Common methods include:

  • N-Hydroxysuccinimide (NHS) Ester Formation : Employing carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to generate the NHS ester.

  • Alkyl Halide Displacement : Direct reaction with 2,5-dioxopyrrolidin-1-yl bromide under basic conditions.

Example Protocol for NHS Ester Formation:

  • Dissolve HPA (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add NHS (12 mmol) and EDC·HCl (12 mmol) under nitrogen.

  • Stir at 25°C for 12 hours.

  • Quench with aqueous HCl (1M), extract with DCM, dry over Na₂SO₄, and purify via silica chromatography.

Key Consideration : The β-hydroxyl group in HPA remains intact under these conditions due to steric hindrance from the 2,2-dimethyl groups, eliminating the need for protection.

Reaction Optimization and Comparative Analysis

Solvent and Base Selection

Reaction efficiency depends critically on solvent polarity and base strength. Data from analogous esterifications of HPA highlight optimal conditions:

BaseSolventTemperatureYieldSource
Cs₂CO₃DMF50–70°C68%
K₂CO₃DMF20°C86%
KHCO₃DMF20°C100%

For NHS ester synthesis, non-polar solvents like DCM or THF are preferred to minimize side reactions, while bases such as triethylamine (TEA) or DMAP catalyze the coupling.

Temperature and Reaction Time

  • Low-Temperature Reactions (20°C) : Achieve higher selectivity for esterification over hydroxyl group side reactions.

  • Elevated Temperatures (50–70°C) : Accelerate reaction kinetics but risk decomposition of heat-sensitive intermediates.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution Pathway

The activated HPA (e.g., NHS ester) undergoes nucleophilic attack by the pyrrolidine dione’s nitrogen, displacing the leaving group (e.g., NHS or bromide):

HPA-NHS+Pyrrolidine dioneTarget Compound+NHS\text{HPA-NHS} + \text{Pyrrolidine dione} \rightarrow \text{Target Compound} + \text{NHS}

Side Reactions :

  • Hydrolysis of NHS Ester : Competing reaction with ambient moisture, mitigated by anhydrous conditions.

  • O-Acylation of β-Hydroxyl : Rare due to steric shielding by dimethyl groups.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with hexane/ethyl acetate gradients (e.g., 9:1 to 3:2) isolates the product.

  • Recrystallization : Suitable for large-scale batches using MTBE/hexane mixtures.

Spectroscopic Validation

  • ¹H NMR : Key signals include the pyrrolidine dione carbonyls (δ 2.5–3.0 ppm) and the β-hydroxyl proton (δ 2.5 ppm, broad).

  • IR Spectroscopy : Strong absorbance at 1740–1780 cm⁻¹ confirms ester and dione carbonyls.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical activation using ball milling achieves 75% yield without DMF.

  • Biocatalytic Esterification : Lipase-catalyzed routes under mild conditions (pH 7, 30°C) are under development.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reagents and conditions used .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

    Biology: It serves as a cross-linking agent in protein and peptide chemistry, facilitating the study of protein-protein interactions.

    Medicine: The compound is employed in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).

    Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in proteins and peptides, leading to the formation of covalent bonds that stabilize the molecular structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

  • Structural Features: Shares the 3-hydroxy-2,2-dimethylpropanoate backbone but replaces the dioxopyrrolidinyl group with a methyl ester.
  • Molecular docking suggests interaction with HSP90 and TRAP1 pathways .
  • Key Difference : The methyl ester lacks the reactive dioxopyrrolidinyl group, limiting its utility in covalent conjugation but enhancing metabolic stability for therapeutic applications.

2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate

  • Structural Features : Incorporates a maleimide group (2,5-dioxo-2,5-dihydro-1H-pyrrole) adjacent to the dioxopyrrolidinyl ester.
  • Applications : The maleimide group enables selective thiol-reactive bioconjugation (e.g., antibody-drug conjugates). Its dual reactivity (ester + maleimide) contrasts with the single acylation site in the target compound .
  • Safety : Similar dioxopyrrolidinyl esters require precautions against skin/eye irritation and inhalation hazards .

PEG-Linked Analogs (e.g., CAS 955094-26-5)

  • Structural Features : Contains polyethylene glycol (PEG) chains (e.g., ethoxy linkers) between the dioxopyrrolidinyl group and functional termini.
  • Applications: Enhanced aqueous solubility and reduced immunogenicity, making them suitable for drug delivery systems. For example, CAS 955094-26-5 (MW: 425.39) has extended pharmacokinetics due to its PEG spacer .
  • Key Difference : The target compound’s lack of PEG limits its solubility but simplifies synthetic steps.

Data Table: Comparative Analysis

Compound Molecular Weight Key Functional Groups Biological Activity/Application Safety Profile
Target Compound ~229.2* Dioxopyrrolidinyl, 3-hydroxy-2,2-dimethylpropanoate Acylation reagent, peptide synthesis Skin/eye irritant; handle with PPE
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate ~244.7 Methyl ester, 3-hydroxy-2,2-dimethylpropanoate Anticancer (IC50: 0.12–0.81 mg/mL) Non-toxic to normal cells
Maleimide-containing analog (CAS 55750-62-4) ~266.2 Dioxopyrrolidinyl, maleimide Bioconjugation (thiol-specific) Requires strict handling protocols
PEG-linked analog (CAS 955094-26-5) 425.39 Dioxopyrrolidinyl, PEG spacer Drug delivery systems Lower irritation risk due to PEG

*Estimated based on molecular formula C10H15NO4.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H19N3O8
  • Molecular Weight : 381.34 g/mol
  • IUPAC Name : (2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as a prodrug that releases active metabolites capable of modulating enzymatic activities and cellular signaling pathways.

Enzyme Interaction

Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects. For instance, it has been reported to interfere with the activity of enzymes linked to cancer cell proliferation.

Biological Activities

The compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies demonstrate that this compound can induce apoptosis in various cancer cell lines. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Effects :
    • Research indicates that this compound can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Preliminary studies have shown that it possesses antimicrobial activity against several bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Studies

Several studies highlight the efficacy and safety profiles of this compound:

StudyFindings
Smith et al. (2020)Demonstrated significant apoptosis induction in breast cancer cells with IC50 values below 10 µM.
Johnson et al. (2021)Reported anti-inflammatory effects in a murine model of arthritis, with a reduction in paw swelling by 50%.
Lee et al. (2023)Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Safety and Toxicology

Toxicological assessments indicate that while the compound shows promising biological activities, its safety profile must be thoroughly evaluated. Current data suggest low acute toxicity; however, long-term studies are necessary to establish comprehensive safety parameters.

Q & A

Basic Research Question

  • 1H-NMR : Key signals include δ 2.82 (m, 4H, pyrrolidine ring), δ 3.02 (t, 2H, CH2 adjacent to ester), and δ 6.73 (s, 2H, maleimide protons) in CDCl3 .
  • MS : A prominent [M+Na]+ ion at m/z 289 confirms molecular weight alignment .
    Advanced Consideration : For complex batches, 2D NMR (e.g., HSQC, HMBC) can resolve overlapping signals, particularly in deuterated DMSO. High-resolution MS (HRMS) with <2 ppm mass error is critical for detecting trace byproducts (e.g., hydrolyzed or dimerized species).

What are the primary applications of this compound in bioconjugation chemistry?

Basic Research Question
The compound’s NHS ester group enables efficient amine-selective coupling (e.g., with lysine residues in proteins), while the maleimide moiety allows thiol-specific conjugation (e.g., cysteine tags). It is widely used in antibody-drug conjugate (ADC) synthesis .
Advanced Consideration : Researchers should assess conjugation efficiency under varying pH (6.5–7.5) and buffer compositions (e.g., PBS vs. HEPES). Competing hydrolysis of the NHS ester (half-life ~1–4 hours in aqueous buffers) necessitates strict reaction timing .

How does the compound’s stability vary under different storage conditions?

Basic Research Question
The compound is hygroscopic and prone to hydrolysis. Long-term storage requires anhydrous conditions (-20°C in sealed, desiccated vials). Short-term stability in DMSO (≤1 week at -20°C) is acceptable for in vitro use .
Advanced Consideration : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can predict degradation pathways. LC-MS analysis of aged samples often reveals maleimide ring-opening products and ester hydrolysis .

What analytical methods are recommended for purity assessment and quantification?

Basic Research Question

  • HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA). Retention time ~8.2 minutes .
  • TLC : Rf ~0.4 in ethyl acetate/hexane (3:7) with UV visualization .
    Advanced Consideration : For trace impurity profiling, UPLC-MS/MS with a charged aerosol detector (CAD) provides sensitivity for non-UV-active degradants. Quantitation via 1H-NMR with an internal standard (e.g., maleic acid) ensures accuracy .

What safety precautions are critical during handling?

Basic Research Question

  • PPE : Lab coat, nitrile gloves, and safety goggles are mandatory.
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, rinse with water for 15+ minutes; seek medical help for persistent irritation .
    Advanced Consideration : Conduct a risk assessment for large-scale synthesis, including spill containment protocols (e.g., inert absorbents like vermiculite) and emergency neutralization (e.g., sodium bicarbonate for acidic hydrolyzates) .

How can researchers resolve contradictions in reported physical properties (e.g., solubility)?

Advanced Research Question
Discrepancies in solubility (e.g., DMSO vs. acetone compatibility) often arise from batch-specific crystallinity or residual solvents. Techniques:

  • DSC/TGA : Determine polymorphic forms affecting solubility.
  • Karl Fischer titration : Quantify water content, which impacts dissolution kinetics.
    Cross-validate with saturation solubility assays in target buffers .

What strategies optimize its use in crosslinking experiments with temperature-sensitive biomolecules?

Advanced Research Question

  • Low-Temperature Coupling : Perform reactions at 4°C to preserve biomolecule activity; compensate for slower kinetics by increasing NHS ester concentration 1.5×.
  • Post-Conjugation Quenching : Add excess glycine (10 mM) to terminate unreacted esters.
    Validate efficiency via SDS-PAGE or MALDI-TOF .

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